

Solid-State NMR Analysis of Boron Phosphate: A Technical Guide

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Compound of Interest

Compound Name: *Boron phosphate*

Cat. No.: *B147888*

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Introduction

Boron phosphate (BPO_4) is a versatile material known for its applications in catalysis, glass manufacturing, and as a precursor for other advanced materials. Its structure, composed of interconnected BO_4 and PO_4 tetrahedra, is critical to its function. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an indispensable, non-destructive technique for elucidating the atomic-level structure of such materials. It provides detailed information on the local environment, coordination, and connectivity of the constituent atoms. This guide offers an in-depth overview of the ssNMR techniques used to characterize **boron phosphate**, focusing on the two key NMR-active nuclei: Phosphorus-31 (^{31}P) and Boron-11 (^{11}B).

Core Principles of ssNMR for Boron Phosphate Analysis

The structural analysis of **boron phosphate** by ssNMR primarily involves probing the ^{31}P and ^{11}B nuclei.

- Phosphorus-31 (^{31}P): As a spin-1/2 nucleus with 100% natural abundance, ^{31}P is highly amenable to NMR analysis.^[1] Its spectra are primarily influenced by the chemical shift interaction, which is sensitive to the number and type of atoms connected to the phosphate tetrahedron (Q^n speciation).^[1] The chemical shift anisotropy (CSA) provides further details about the symmetry of the local electronic environment.^{[2][3]}

- Boron-11 (^{11}B): This is the more receptive boron isotope (80.1% natural abundance) but is a quadrupolar nucleus (spin $I = 3/2$).^{[1][4]} Its NMR spectrum is influenced by both the chemical shift and the much larger quadrupolar interaction.^[5] This interaction is highly sensitive to the symmetry of the electric field gradient (EFG) at the nucleus, making it an excellent probe for boron coordination.^[6] Specifically, the quadrupolar coupling constant (C_q) is significantly different for symmetric four-coordinate (^{11}B) tetrahedral boron versus less symmetric three-coordinate (^{11}B) trigonal boron.^{[1][8]}

Quantitative NMR Parameters for Boron Phosphate

Solid-state NMR experiments yield several quantitative parameters that correlate directly with the material's structure. These parameters for ^{11}B and ^{31}P in borophosphate systems are summarized below.

Nucleus	Parameter	Typical Value Range	Structural Information Derived
¹¹ B	Isotropic Chemical Shift (δ_{iso})	[7]B: ~ -3 ppm[1][2]B: 10 to 20 ppm[9]	Differentiates between four-coordinate ([7]B) and three-coordinate ([2]B) boron sites.
	Quadrupolar Coupling Constant (Cq)	[7]B: 0.2 to 1.0 MHz[8] [2]B: ~2.5 to 3.0 MHz[8]	Reflects the symmetry of the boron site. The larger value for [2]B is due to its lower local symmetry compared to [7]B.
	Asymmetry Parameter (η_Q)	0 to 1	Describes the deviation of the electric field gradient (EFG) from axial symmetry.
³¹ P	Isotropic Chemical Shift (δ_{iso})	-10 to -30 ppm	Indicates the connectivity of the phosphate tetrahedron (Q^n species), particularly the number of B-O-P linkages.[10]
	Chemical Shift Anisotropy ($\Delta\sigma$ or Ω)	20 to 50 ppm	Provides information on the local symmetry of the phosphate group; correlates with P-O bond lengths and O-P-O angles.[2][11]

Experimental Protocols in Detail

Precise structural characterization requires a suite of ssNMR experiments. The foundational and advanced techniques are detailed below.

Single-Pulse Magic Angle Spinning (MAS) NMR

This is the cornerstone experiment for obtaining high-resolution spectra of solid samples.

- Objective: To average out anisotropic interactions (like dipolar coupling and CSA) to obtain sharp spectral lines, revealing isotropic chemical shifts.
- Methodology:
 - Sample Preparation: The powdered **boron phosphate** sample is packed tightly into a zirconia rotor (typically 4 mm or smaller in diameter).
 - Spectrometer Setup: The rotor is placed in the NMR probe and spun at a high frequency (e.g., 10-20 kHz) at the "magic angle" (54.74°) relative to the main magnetic field (B_0).
 - Pulse Sequence: A simple one-pulse sequence is used. For ^{31}P , a standard $\pi/2$ pulse is applied, followed by signal acquisition under high-power proton decoupling (if applicable). For ^{11}B , a short, calibrated pulse is used to excite the central transition selectively.
 - Data Acquisition: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio. The relaxation delay between scans must be long enough to allow for full relaxation of the nuclei (can be several seconds for ^{31}P).[\[1\]](#)
 - Referencing: Spectra are referenced externally. ^{31}P spectra are referenced to 85% H_3PO_4 (0 ppm).[\[2\]](#) ^{11}B spectra can be referenced to solid NaBH_4 (-42.06 ppm) or liquid $\text{BF}_3\cdot\text{OEt}_2$ (0 ppm).[\[7\]](#)

Hahn-Echo for Quadrupolar Nuclei

For broad signals from quadrupolar nuclei like ^{11}B , especially under static or slow-spinning conditions, a Hahn-echo sequence is often preferred.

- Objective: To refocus signal dephasing from chemical shift and magnetic field inhomogeneity, allowing for the acquisition of a full, undistorted powder pattern.

- Methodology:
 - Pulse Sequence: The sequence is $(\pi/2)_x - \tau - (\pi)_y - \tau - \text{acquire}$.[\[7\]](#)
 - Implementation: A $\pi/2$ pulse creates transverse magnetization, which dephases during the delay τ . A π pulse then inverts the magnetization, causing it to rephase, forming an echo at time 2τ .
 - Advantage: This technique is crucial for accurately determining the quadrupolar coupling constant (Cq) and asymmetry parameter (ηQ) from the static lineshape.

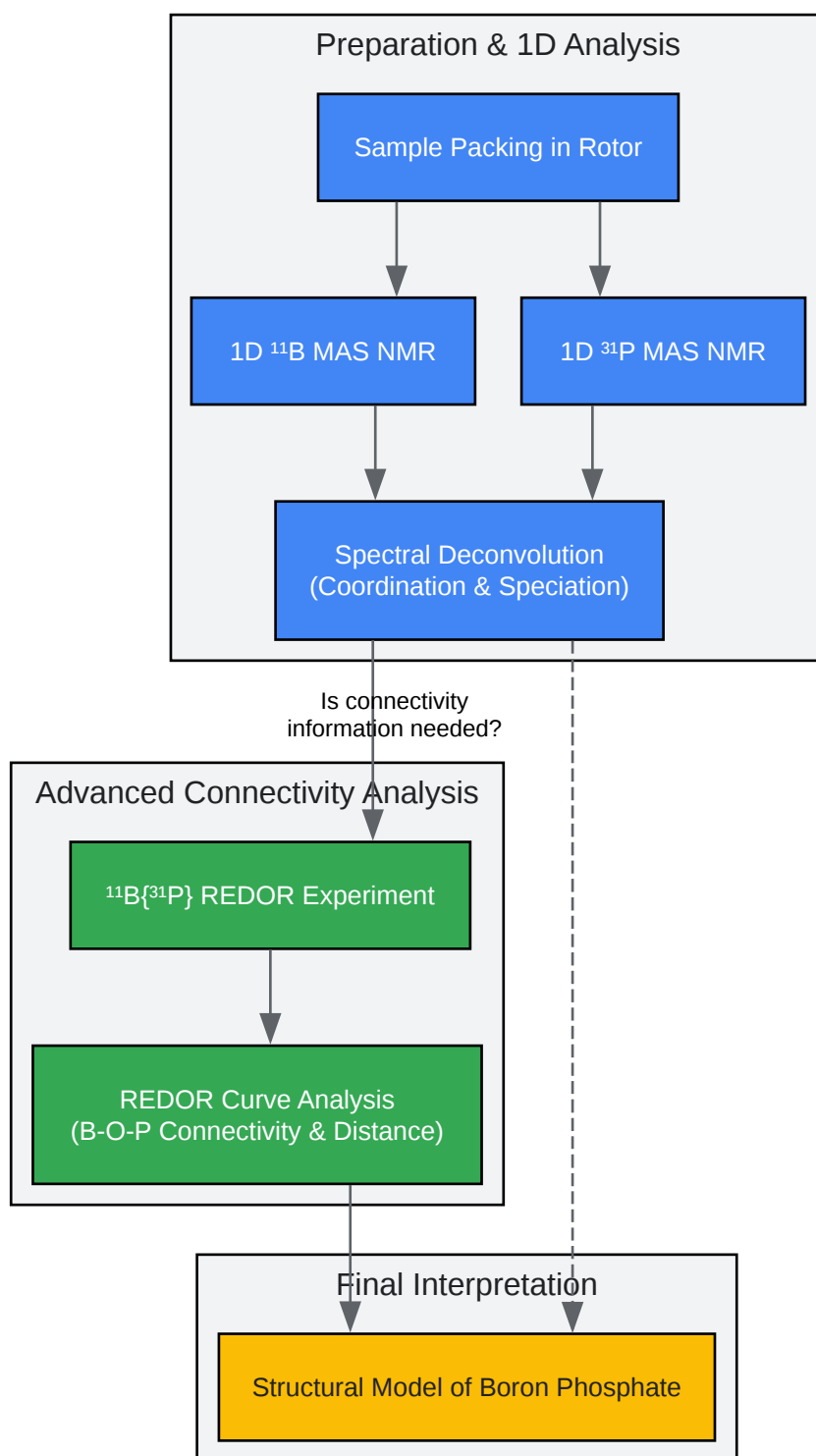
Rotational Echo Double Resonance (REDOR)

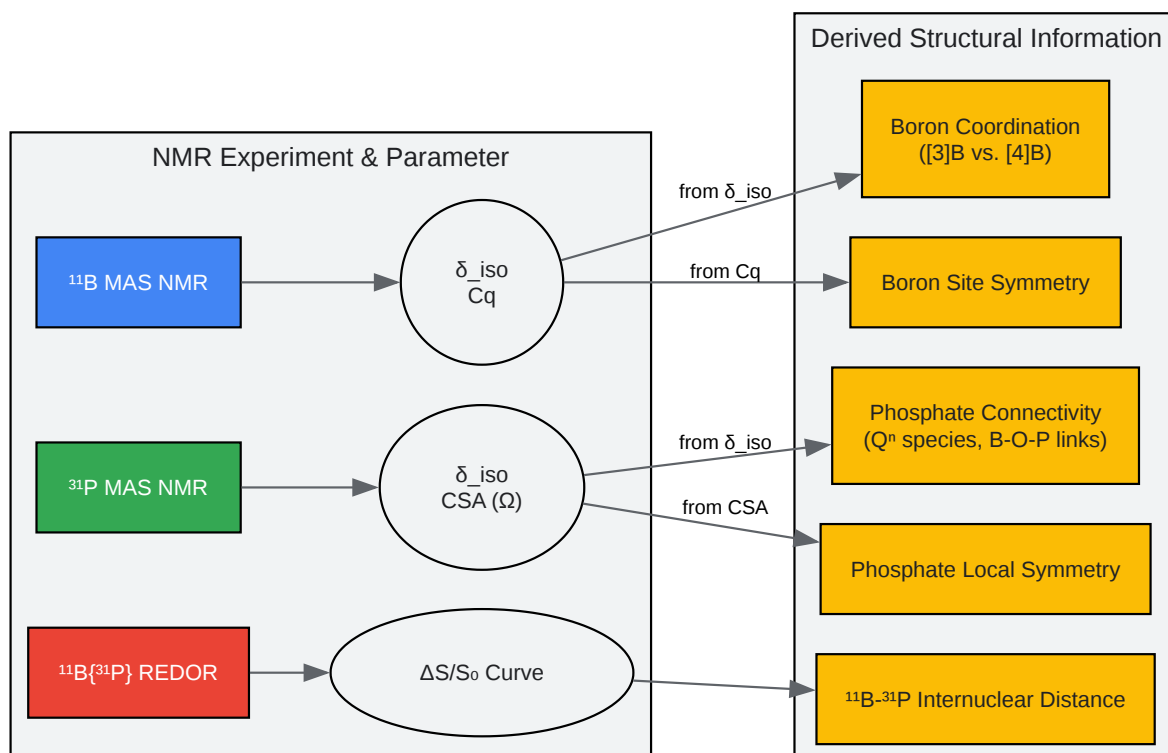
REDOR is a powerful technique for measuring heteronuclear dipolar couplings, providing direct evidence of spatial proximity and connectivity.[\[5\]](#)

- Objective: To selectively measure the dipolar coupling between ^{11}B and ^{31}P to confirm and quantify B-O-P linkages.[\[10\]](#)
- Methodology:
 - Principle: The experiment compares two signals: one acquired with a standard spin-echo sequence (S_0) and another where dephasing π pulses are applied to the non-observed nucleus (e.g., ^{31}P) during the echo delay (S).[\[1\]](#)
 - Pulse Sequence: The sequence is applied to the observed nucleus (e.g., ^{11}B). During the rotor periods, a series of π pulses are applied to the ^{31}P channel. These pulses prevent the ^{31}P spins from being averaged by MAS, thereby reintroducing the ^{11}B - ^{31}P dipolar coupling and causing a dephasing of the ^{11}B signal.
 - Data Analysis: The REDOR fraction, $\Delta S/S_0 = (S_0 - S)/S_0$, is measured as a function of the dephasing time.[\[5\]](#) This curve is then simulated to extract the dipolar coupling constant, which is inversely proportional to the cube of the internuclear distance (r^{-3}), providing precise distance constraints. A non-zero REDOR fraction is unambiguous proof of a B-O-P bond.[\[10\]](#)

Visualizing ssNMR Workflows and Relationships

Diagrams created using the DOT language help clarify complex experimental and logical flows.





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